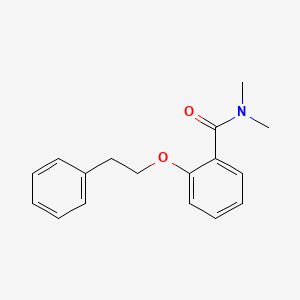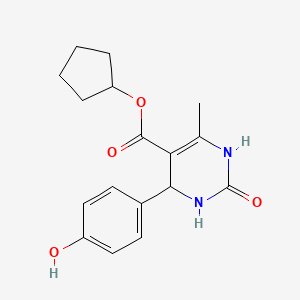
N,N-dimethyl-2-(2-phenylethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(2-phenylethoxy)benzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
N,N-dimethyl-2-(2-phenylethoxy)benzamide is known to bind to metal ions, particularly copper ions, through the formation of stable complexes. This binding results in a change in the fluorescence properties of N,N-dimethyl-2-(2-phenylethoxy)benzamide, which can be used to detect the presence of metal ions in biological systems. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to inhibit the activity of copper-dependent enzymes, such as tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to have various biochemical and physiological effects, particularly in relation to its interactions with metal ions. N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to inhibit the activity of copper-dependent enzymes, which can have implications for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-2-(2-phenylethoxy)benzamide has several advantages for use in lab experiments, including its stability and solubility in organic solvents. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to be a highly sensitive fluorescent probe for the detection of metal ions in biological systems. However, N,N-dimethyl-2-(2-phenylethoxy)benzamide also has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-2-(2-phenylethoxy)benzamide, including its potential applications in the development of new drugs and diagnostic tools. N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to have promising anticancer and neuroprotective properties, which could be further explored for their therapeutic potential. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide could be used as a fluorescent probe for the detection of metal ions in biological systems, which could have implications for the diagnosis and treatment of various diseases. Overall, the study of N,N-dimethyl-2-(2-phenylethoxy)benzamide has the potential to contribute to the development of new and innovative technologies in various fields.
Métodos De Síntesis
N,N-dimethyl-2-(2-phenylethoxy)benzamide can be synthesized through a multistep process involving the reaction of 2-phenylethanol with thionyl chloride to form 2-chloroethyl phenyl ether. This intermediate is then reacted with N,N-dimethylaniline in the presence of a catalyst to form N,N-dimethyl-2-(2-phenylethoxy)benzamide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(2-phenylethoxy)benzamide has been extensively studied for its potential applications in various fields, including organic synthesis, pharmacology, and biochemistry. N,N-dimethyl-2-(2-phenylethoxy)benzamide has been used as a reagent in the synthesis of various organic compounds due to its ability to form stable complexes with metal ions. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide has been investigated for its potential applications as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(2-phenylethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18(2)17(19)15-10-6-7-11-16(15)20-13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBXQPYPZKSSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(2-phenylethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)

![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)

![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)

![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)


![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
